

physical properties of 4-Phenylazobenzoyl chloride

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *4-Phenylazobenzoyl chloride*

Cat. No.: *B091048*

[Get Quote](#)

An In-depth Technical Guide to the Physical and Chemical Properties of **4-Phenylazobenzoyl Chloride**

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Phenylazobenzoyl chloride, also known as azobenzene-4-carbonyl chloride, is a reactive organic compound featuring both an azo functional group and an acyl chloride. This unique structure makes it a valuable reagent in various synthetic applications, including the production of dyes, polymers, and specialized organic molecules.^{[1][2]} Its reactivity is primarily dictated by the electrophilic acyl chloride group, which readily undergoes nucleophilic acyl substitution. This guide provides a comprehensive overview of the physical properties, synthesis, and characteristic reactions of **4-Phenylazobenzoyl chloride**, tailored for professionals in research and development.

Physical and Chemical Properties

4-Phenylazobenzoyl chloride is typically a crystalline solid, with its color ranging from light yellow to orange-red.^{[1][3]} It is soluble in common organic solvents such as dichloromethane and chloroform but is insoluble in water, with which it reacts.^[1]

Data Summary

The key physical and chemical identification properties of **4-Phenylazobenzoyl chloride** are summarized in the table below for quick reference.

Property	Value	Source(s)
Molecular Formula	C ₁₃ H ₉ ClN ₂ O	[1][2][3]
Molecular Weight	244.68 g/mol	[2][3][4]
CAS Number	104-24-5	[1][3][4]
Appearance	Light yellow to Brown powder/crystal; Orange-red crystalline powder	[1][3][5]
Melting Point	93-97 °C	[3][4][6][7]
Boiling Point	382.6 ± 25.0 °C (Predicted)	[3]
Density	1.3023 (Rough Estimate)	[3]
Refractive Index	1.6000 (Estimate)	[3]
Solubility	Soluble in dichloromethane and chloroform; Insoluble in water.	[1]
InChI Key	RYMHZBAYPLCCAC-FOCLMDBBSA-N	[4][7]

Experimental Protocols

The following sections detail the common experimental procedures for the synthesis and characterization of **4-Phenylazobenzoyl chloride**.

Synthesis of 4-Phenylazobenzoyl Chloride

4-Phenylazobenzoyl chloride is synthesized from its corresponding carboxylic acid, 4-(phenylazo)benzoic acid, via reaction with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The following protocol is a representative method using thionyl chloride.

Materials:

- 4-(Phenylazo)benzoic acid
- Thionyl chloride (SOCl_2)
- Anhydrous toluene or dichloromethane
- N,N-Dimethylformamide (DMF) (catalytic amount)
- Anhydrous hexane or petroleum ether for purification

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 1 equivalent of 4-(phenylazo)benzoic acid in an excess of anhydrous toluene.
- Add a catalytic amount (a few drops) of DMF to the suspension.
- Slowly add an excess (approximately 2-3 equivalents) of thionyl chloride to the flask at room temperature.
- Heat the reaction mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO_2) evolution.
- After the reaction is complete, allow the mixture to cool to room temperature.
- Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.
- The crude **4-Phenylazobenzoyl chloride** can be purified by recrystallization from an anhydrous non-polar solvent like petroleum ether.^[3]

Characterization Protocols

2.2.1. Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of key functional groups. The spectrum of **4-Phenylazobenzoyl chloride** is expected to show a strong absorption band for the carbonyl

(C=O) stretching of the acyl chloride and characteristic peaks for the aromatic rings and the azo group.

Sample Preparation (Solid):

- Prepare a Nujol mull by grinding a small amount of the solid sample with a drop of Nujol (mineral oil) in an agate mortar and pestle.
- Alternatively, prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide (KBr) powder and pressing it into a transparent disk using a hydraulic press.
- Place the prepared sample (mull between salt plates or KBr pellet in a holder) in the IR spectrometer.
- Acquire the spectrum, typically in the range of 4000-400 cm^{-1} .

Expected Absorptions:

- C=O stretch (acyl chloride): ~1770-1815 cm^{-1} (strong)
- Aromatic C=C stretch: ~1600-1450 cm^{-1}
- N=N stretch (azo): ~1400-1450 cm^{-1} (often weak or obscured)
- C-Cl stretch: ~600-800 cm^{-1}

2.2.2. Nuclear Magnetic Resonance (^1H NMR) Spectroscopy

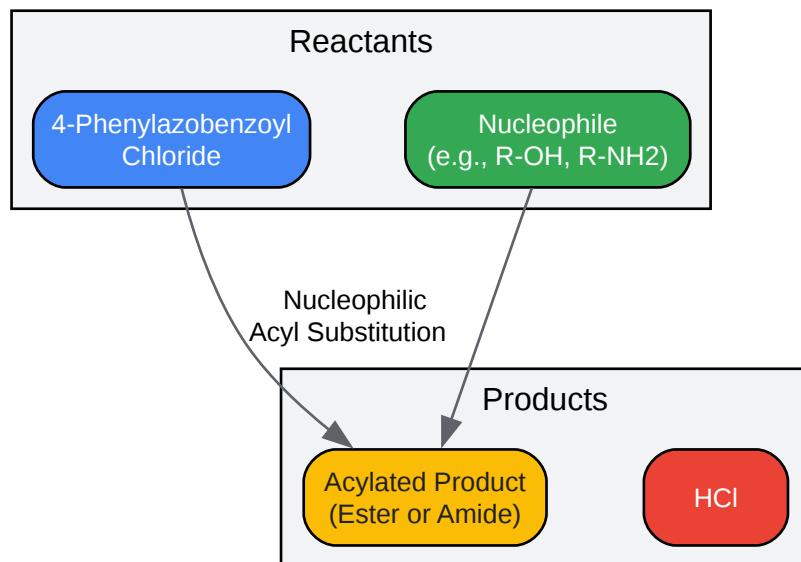
^1H NMR spectroscopy provides information about the electronic environment of the protons in the molecule.

Sample Preparation:

- Dissolve 5-10 mg of **4-Phenylazobenzoyl chloride** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in an NMR tube.

- Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm), if not already present in the solvent.
- Acquire the ^1H NMR spectrum.

Expected Chemical Shifts: The aromatic protons on the two phenyl rings will appear in the range of δ 7.4-8.2 ppm. The specific splitting patterns will depend on the substitution on each ring. The protons on the ring attached to the carbonyl chloride group will likely be shifted further downfield due to the electron-withdrawing nature of this group.


Chemical Reactivity and Applications

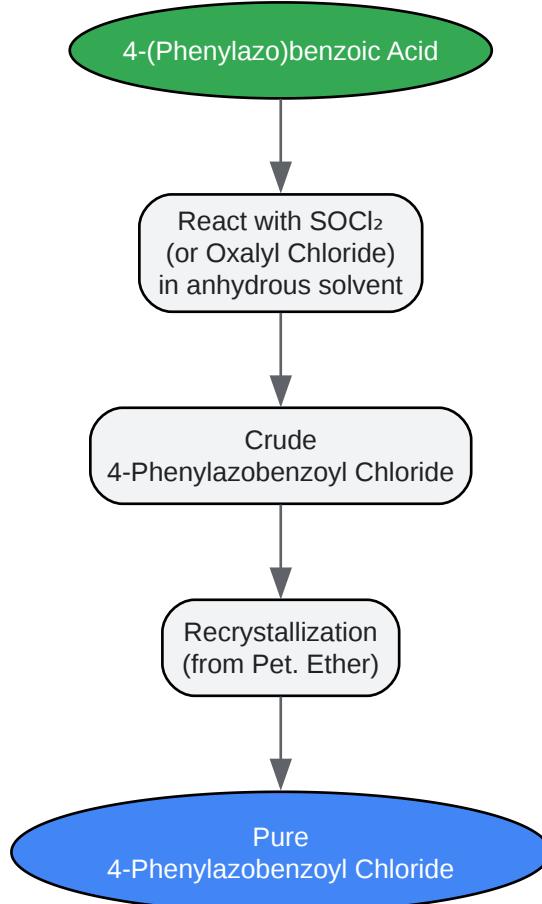
The primary application of **4-Phenylazobenzoyl chloride** in synthesis stems from the high reactivity of the acyl chloride group.^{[1][2]} It is an excellent acylating agent and readily reacts with nucleophiles. This reactivity allows for the introduction of the 4-phenylazobenzoyl moiety into various molecules.

General Reaction Pathway

The general reaction involves a nucleophilic acyl substitution, where a nucleophile (Nu-H) attacks the electrophilic carbonyl carbon, leading to the substitution of the chloride leaving group.

General Reactivity of 4-Phenylazobenzoyl Chloride

[Click to download full resolution via product page](#)


Caption: Nucleophilic acyl substitution of **4-Phenylazobenzoyl chloride**.

This reactivity is harnessed in the synthesis of polyacetylene derivatives and other polymers, as well as in the creation of dyes and photosensitive materials where the azobenzene unit acts as a chromophore.[\[2\]](#)[\[3\]](#)[\[4\]](#)

Synthesis and Purification Workflow

The overall process for preparing pure **4-Phenylazobenzoyl chloride** involves the conversion of the carboxylic acid followed by purification.

Synthesis and Purification Workflow

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-苯基偶氮苯甲酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. Benzoic acid, 4-(phenylazo)- [webbook.nist.gov]

- 3. researchgate.net [researchgate.net]
- 4. prepchem.com [prepchem.com]
- 5. spectrabase.com [spectrabase.com]
- 6. rsc.org [rsc.org]
- 7. CN105541607A - Method for synthesizing 4-phenoxybenzoyl chloride, important intermediate of ibrutinib - Google Patents [patents.google.com]
- To cite this document: BenchChem. [physical properties of 4-Phenylazobenzoyl chloride]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b091048#physical-properties-of-4-phenylazobenzoyl-chloride>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com